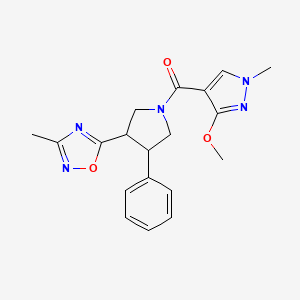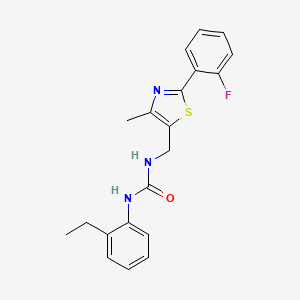![molecular formula C12H14N2O B2362175 9-甲氧基-1,2,3,4-四氢吡嗪并[1,2-a]吲哚 CAS No. 796069-34-6](/img/structure/B2362175.png)
9-甲氧基-1,2,3,4-四氢吡嗪并[1,2-a]吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound features a pyrazinoindole core structure, which is a fused bicyclic system consisting of an indole ring fused to a pyrazine ring. The methoxy group at the 9-position adds to its unique chemical properties .
科学研究应用
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to observable changes in the biological system.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
生化分析
Biochemical Properties
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is known to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring has the affinity to bind to receptors , which suggests that it may interact with various biomolecules in the body
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is synthesized via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an indole derivative with a suitable pyrazine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazinoindole derivatives and indole-based molecules, such as:
- 1,2,3,4-Tetrahydropyrazino[1,2-a]indole
- 9-Hydroxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- 9-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Uniqueness
What sets 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole apart is the presence of the methoxy group at the 9-position, which can significantly influence its chemical reactivity and biological activity.
属性
IUPAC Name |
9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPIXHJBXIBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)
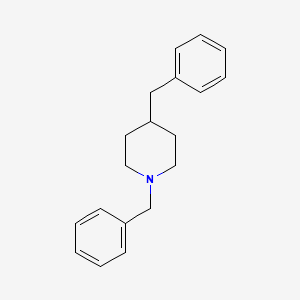
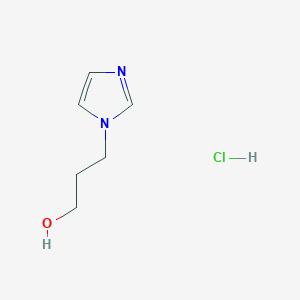
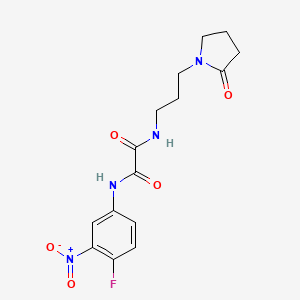
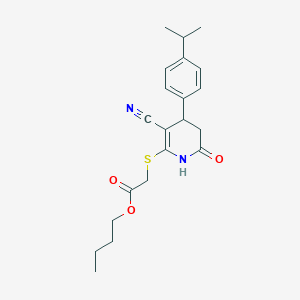
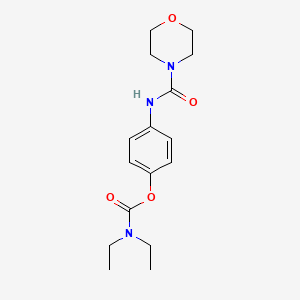
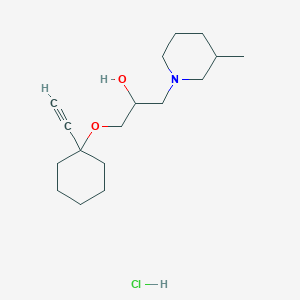

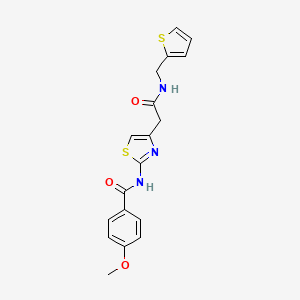
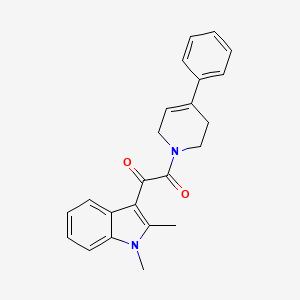
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
